Comprehensive Technical Guide on the Chemical and Physical Properties of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile
Comprehensive Technical Guide on the Chemical and Physical Properties of 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile
Executive Summary: Strategic Value in Drug Discovery
In modern drug development, the design of highly functionalized, low-molecular-weight building blocks is critical for efficient library generation. 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile (also known as 4-(1-hydroxyprop-2-yn-1-yl)benzonitrile) represents a highly versatile scaffold. By incorporating three orthogonal reactive sites—a terminal alkyne, a secondary benzylic alcohol, and a para-substituted nitrile—this molecule allows chemists to execute divergent synthetic strategies without the need for complex protecting-group chemistry.
This whitepaper provides an in-depth analysis of its physicochemical properties, a field-proven and self-validating synthetic protocol, and its downstream applications in medicinal chemistry.
Structural Architecture and Physicochemical Profiling
The molecular architecture of 4-(1-hydroxy-2-propyn-1-yl)benzonitrile features a chiral center at the benzylic position, making it a valuable precursor for asymmetric synthesis when enantiopure derivatives are required[1]. The electron-withdrawing nature of the para-nitrile group activates the benzylic position, subtly influencing the pKa of the hydroxyl group and the electrophilicity of the adjacent carbon.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile |
| CAS Number | 1595-70-6[2] |
| Molecular Formula | C₁₀H₇NO[3] |
| Molecular Weight | 157.17 g/mol [4] |
| SMILES String | C#CC(O)c1ccc(C#N)cc1[1] |
| Appearance | Pale yellow to off-white solid/crystalline powder |
| Solubility Profile | Soluble in THF, Ethyl Acetate, Methanol, DMSO; Insoluble in Water |
| Reactivity Sensitivity | Precursors (e.g., sodium acetylide) are highly air and moisture sensitive[5] |
Mechanistic Synthesis and Experimental Protocol
The most efficient and scalable route to synthesize 4-(1-hydroxy-2-propyn-1-yl)benzonitrile is the direct alkynylation of 4-cyanobenzaldehyde using sodium acetylide[6]. This nucleophilic addition leverages the strong nucleophilicity of the acetylide anion to attack the electrophilic carbonyl carbon.
Fig 1: Nucleophilic addition of sodium acetylide to 4-cyanobenzaldehyde.
Step-by-Step Experimental Methodology
To ensure reproducibility, this protocol is designed as a self-validating system . Every critical step includes an operational causality and an in-process control (IPC) to verify success before proceeding.
Objective: Synthesize 4-(1-hydroxy-2-propyn-1-yl)benzonitrile with ≥90% yield[7].
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Inert Atmosphere Preparation:
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Action: Flame-dry a 250 mL round-bottom flask and purge with Argon for 15 minutes.
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Causality: Sodium acetylide is highly sensitive to moisture and oxygen, which causes rapid disproportionation and quenching, severely depressing yields[5].
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Nucleophile Suspension:
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Action: Suspend sodium acetylide (18 wt. % slurry in xylene/mineral oil, 1.2 eq) in 50 mL of anhydrous tetrahydrofuran (THF)[5]. Cool the mixture to 0 °C using an ice-water bath.
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Electrophile Addition:
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Action: Dissolve 4-cyanobenzaldehyde (1.0 eq) in 20 mL of anhydrous toluene. Add this solution dropwise to the sodium acetylide suspension over 30 minutes[6].
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Causality: Dropwise addition at 0 °C controls the highly exothermic nucleophilic attack, suppressing competitive polymerization of the aldehyde and preventing the degradation of the acetylide[7].
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Reaction Maturation & IPC (Self-Validation):
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Action: Stir the reaction mixture at 0 °C for 3 hours[7].
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Validation: Perform Thin-Layer Chromatography (TLC) (Hexanes:EtOAc 7:3). The disappearance of the UV-active aldehyde spot and the appearance of a lower Rf spot confirms complete conversion.
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Controlled Quenching:
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Action: Carefully add 30 mL of saturated aqueous ammonium chloride (NH₄Cl) dropwise.
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Causality: NH₄Cl provides a mild, buffered protonation of the intermediate alkoxide. Using a stronger acid (like HCl) risks the unwanted hydrolysis of the sensitive nitrile group into an amide or carboxylic acid.
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Workup and Purification:
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Action: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography to isolate the pure product.
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Analytical Characterization (Self-Validating Systems)
To guarantee scientific integrity and confirm the success of the synthesis, the isolated product must be validated through orthogonal analytical techniques. The following spectral signatures serve as the definitive proof of structure:
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Infrared (IR) Spectroscopy: The IR spectrum acts as a rapid diagnostic tool. A successful reaction is confirmed by the presence of a sharp band at ~3300 cm⁻¹ (terminal alkyne C-H stretch), a distinct band at ~2230 cm⁻¹ (nitrile C≡N stretch), and a broad band at ~3400 cm⁻¹ (O-H stretch). The absence of a strong carbonyl stretch at ~1700 cm⁻¹ validates the complete consumption of the starting material.
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¹H NMR Spectroscopy (CDCl₃): The proton NMR spectrum provides structural connectivity[3]. Key diagnostic peaks include:
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~7.6 - 7.7 ppm (m, 4H): Aromatic protons of the para-substituted benzene ring.
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~5.5 ppm (d, 1H): The benzylic CH-OH proton.
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~2.7 ppm (d, 1H): The terminal alkyne proton, showing characteristic long-range coupling with the benzylic proton.
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Divergent Reactivity in Drug Development
The true value of 4-(1-hydroxy-2-propyn-1-yl)benzonitrile lies in its capacity for divergent functionalization. Drug development professionals utilize this scaffold to rapidly generate diverse chemical libraries.
Fig 2: Divergent synthetic utility of 4-(1-hydroxy-2-propyn-1-yl)benzonitrile.
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Terminal Alkyne Activation: The alkyne is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry," forming 1,2,3-triazoles—a highly stable pharmacophore frequently used as an amide bioisostere. It also readily undergoes Sonogashira cross-coupling with aryl halides to extend the carbon framework.
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Nitrile Transformations: The para-nitrile group can be selectively converted into a tetrazole via [3+2] cycloaddition with sodium azide, serving as a lipophilic bioisostere for carboxylic acids. Alternatively, controlled reduction yields primary benzylamines, which are crucial for subsequent amide coupling reactions.
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Hydroxyl Derivatization: The secondary alcohol can be oxidized to an alkynyl ketone or activated (via mesylation/tosylation) for stereospecific nucleophilic displacement (SN2), allowing for the inversion of stereochemistry if an enantiopure starting material is utilized.
References
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Sigma-Aldrich - Dioxolan-2-yl benzonitrile / 4-(1-Hydroxyprop-2-yn-1-yl)benzonitrile Product Specifications. URL:
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CymitQuimica - 4-(1-Hydroxyprop-2-yn-1-yl)benzonitrile (CAS: 1595-70-6).[2] URL:
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CymitQuimica - CAS: 1595-70-6 Detailed Data.[4] URL:
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ChemicalBook - 4-(1-Hydroxy-2-propyn-1-yl)benzonitrile(1595-70-6) 1H NMR spectrum.[3] URL:
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ChemSrc - 1595-70-6_4-(1-Hydroxy-2-propyn-1-yl)benzonitrile Physical Properties.[1] URL:
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LookChem - Cas 1066-26-8, SODIUM ACETYLIDE Synthesis and Yield Data.[6] URL:
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LookChem - Cas 1066-26-8, SODIUM ACETYLIDE Reaction Conditions.[7] URL:
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LookChem - Cas 1066-26-8, SODIUM ACETYLIDE Density and Handling Properties.[5] URL:
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